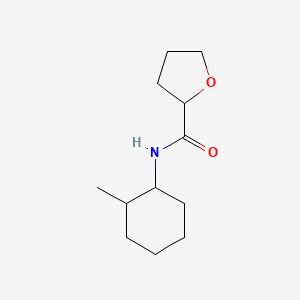
N-(2-Methylcyclohexyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylcyclohexyl)oxolane-2-carboxamide, also known as MXE, is a synthetic dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
N-(2-Methylcyclohexyl)oxolane-2-carboxamide acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which results in the inhibition of glutamate neurotransmission. This mechanism of action is similar to that of ketamine and PCP, which also act as NMDA receptor antagonists. N-(2-Methylcyclohexyl)oxolane-2-carboxamide also has affinity for the serotonin transporter and sigma receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(2-Methylcyclohexyl)oxolane-2-carboxamide has been found to induce dissociative anesthesia and alter perception, cognition, and mood in animal models. N-(2-Methylcyclohexyl)oxolane-2-carboxamide has been shown to increase dopamine and serotonin release in the prefrontal cortex, which may contribute to its antidepressant effects. N-(2-Methylcyclohexyl)oxolane-2-carboxamide has also been found to increase heart rate and blood pressure in animal models, which may limit its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Methylcyclohexyl)oxolane-2-carboxamide has several advantages for use in laboratory experiments. It has a unique chemical structure and properties that make it a valuable tool for investigating the effects of dissociative anesthetics on the brain and behavior. N-(2-Methylcyclohexyl)oxolane-2-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(2-Methylcyclohexyl)oxolane-2-carboxamide has several limitations for use in laboratory experiments. It has a short half-life and duration of action, which may limit its usefulness in certain experimental paradigms. N-(2-Methylcyclohexyl)oxolane-2-carboxamide also has potential for abuse and dependence, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(2-Methylcyclohexyl)oxolane-2-carboxamide. One potential direction is to investigate the potential therapeutic effects of N-(2-Methylcyclohexyl)oxolane-2-carboxamide in conditions such as depression and anxiety. Another direction is to investigate the potential neuroprotective effects of N-(2-Methylcyclohexyl)oxolane-2-carboxamide in conditions such as traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of N-(2-Methylcyclohexyl)oxolane-2-carboxamide and its effects on the brain and behavior.
Métodos De Síntesis
N-(2-Methylcyclohexyl)oxolane-2-carboxamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form 2-methylcyclohexanone oxime, which is then reacted with lithium aluminum hydride to produce 2-methylcyclohexanone. This intermediate is then reacted with 2-chloroacetyl chloride and sodium hydroxide to form N-(2-Methylcyclohexyl)oxolane-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(2-Methylcyclohexyl)oxolane-2-carboxamide has been found to have potential applications in scientific research due to its ability to induce dissociative anesthesia and alter perception, cognition, and mood in animal models. N-(2-Methylcyclohexyl)oxolane-2-carboxamide has been used in studies investigating the effects of dissociative anesthetics on the brain and behavior, as well as in studies investigating the potential therapeutic effects of these drugs in conditions such as depression and anxiety.
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUXGYBRRMHDAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

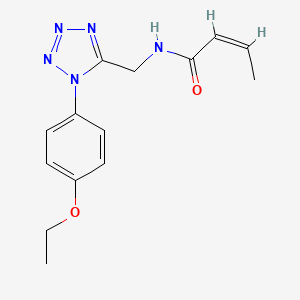

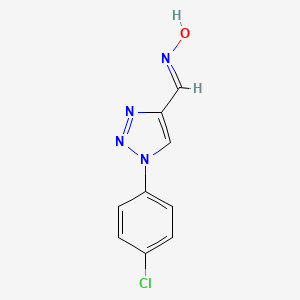
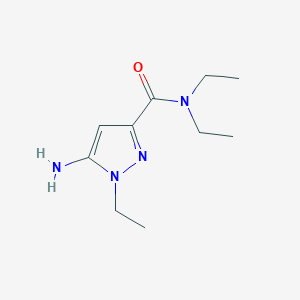
![2-[(4-aminophenyl)thio]-N,N-diphenylacetamide](/img/structure/B2403664.png)
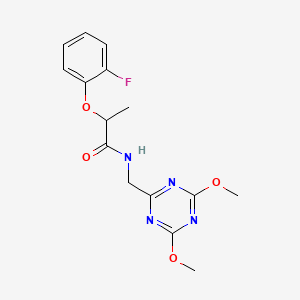
![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)
![N-mesityl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403674.png)

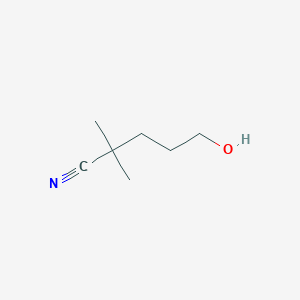
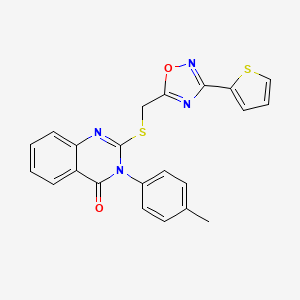
acetate](/img/structure/B2403682.png)